Superior CDK2 Inhibitory Potency vs Bicyclic Cores
In a systematic evaluation of four bicyclic cores for CDK2 inhibition, the 3-methylpyrazolo[1,5-a]pyrimidine core (represented by compound 9) demonstrated superior in vitro and cell-based activity. This scaffold outperformed pyrazolo[1,5-a]pyridine, imidazo[1,2-a]pyridine, and pyrido[1,2-a]benzimidazole cores, establishing it as the preferred template for kinase inhibitor development [1].
| Evidence Dimension | CDK2/Cyclin E inhibitory potency |
|---|---|
| Target Compound Data | Compound 9 (3-methylpyrazolo[1,5-a]pyrimidine core): IC50 = 0.022 µM |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyridine core: IC50 = 0.15 µM; Imidazo[1,2-a]pyridine core: IC50 = 0.89 µM |
| Quantified Difference | Target core is 6.8-fold more potent than pyrazolo[1,5-a]pyridine and 40-fold more potent than imidazo[1,2-a]pyridine |
| Conditions | CDK2/cyclin E kinase inhibition assay using DELFIA format, ATP concentration = Km |
Why This Matters
This direct scaffold comparison quantifies the intrinsic advantage of the pyrazolo[1,5-a]pyrimidine core for CDK2 inhibition, providing a data-driven rationale for selecting this template over other bicyclic heterocycles in kinase drug discovery programs.
- [1] Dwyer, M. P., et al. (2007). Versatile templates for the development of novel kinase inhibitors: Discovery of novel CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6216-6219. View Source
